Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate
Description
Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate is a synthetic chromenone derivative characterized by a 4-oxochromen core (chromen-4-one) substituted with a 2-fluorophenylmethoxy group at position 7 and an ethyl benzoate ester at position 3 via an ether linkage. Chromenones are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties.
Properties
CAS No. |
847039-42-3 |
|---|---|
Molecular Formula |
C25H19FO6 |
Molecular Weight |
434.419 |
IUPAC Name |
ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C25H19FO6/c1-2-29-25(28)16-7-9-18(10-8-16)32-23-15-31-22-13-19(11-12-20(22)24(23)27)30-14-17-5-3-4-6-21(17)26/h3-13,15H,2,14H2,1H3 |
InChI Key |
SFTNRGMKKWFURV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate, a derivative of chromen-4-one, has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C25H19FO6
Molecular Weight: 434.4 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F
The compound features a chromen-4-one core, characterized by a fused benzene and pyrone ring, along with an ethyl benzoate moiety and a fluorophenyl group, which enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chromen-4-one structure is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The fluorophenyl group is believed to improve binding affinity to these targets, enhancing the compound's efficacy.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antioxidant Activity: this compound demonstrates significant antioxidant properties, which may help mitigate oxidative stress-related diseases.
- Anti-inflammatory Effects: Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.
- Anticancer Properties: Preliminary research indicates that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Case Studies and Experimental Results
-
Antioxidant Studies:
- A study evaluated the antioxidant capacity using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant agent .
- Anti-inflammatory Effects:
- Anticancer Activity:
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with several classes of bioactive molecules, particularly those containing fluorophenyl, benzoate, and heterocyclic cores. Key comparisons include:
Key Observations :
- Core Heterocycle: The chromen-4-one core distinguishes the target compound from thiazole-pyrimidine hybrids (e.g., 14b, 14f–14j), which exhibit BRAF/HDAC dual inhibition . Chromenones are associated with kinase modulation, while thiazoles often enhance metabolic stability.
- Fluorophenyl Substituents : The 2-fluorophenylmethoxy group parallels fluorinated motifs in GBR12909 and other analogs, where fluorine enhances lipophilicity and bioavailability. However, the target compound’s ester linkage (vs. sulfonamide or piperazine in others) may alter solubility and target binding.
- Ester Functionality: Ethyl benzoate esters, as seen in the target compound and Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate , are hydrolytically labile but improve membrane permeability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and esterification. Key intermediates include fluorophenylmethoxy chromenone derivatives. Optimization involves adjusting catalysts (e.g., palladium for coupling reactions), solvent systems (polar aprotic solvents like DMF), and temperature control (60–80°C for ester bond formation). Purity is enhanced using column chromatography with gradients of ethyl acetate/hexane . Reaction progress should be monitored via TLC or HPLC .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, and 2D-COSY) to confirm substituent positions on the chromen and benzoate moieties .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (exact mass data in can guide calibration) .
- X-ray crystallography (if crystalline) to resolve stereochemistry and intermolecular interactions, as demonstrated in analogous chromen derivatives .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability is influenced by light, temperature, and humidity. Store in airtight, light-resistant containers at –20°C. Conduct accelerated degradation studies under varying pH (e.g., 3–9) and temperatures (40–60°C) to identify degradation products via LC-MS .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition or receptor-binding potential?
- Methodological Answer :
- Enzyme assays : Use fluorogenic substrates (e.g., for kinases or proteases) to measure IC₅₀ values. For example, test inhibition of COX-2 or cytochrome P450 isoforms due to structural similarity to known inhibitors in .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) with competitive binding curves to determine Kᵢ values .
Q. What strategies are effective in resolving contradictory data regarding this compound’s bioactivity across different studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Validate results across orthogonal assays (e.g., SPR for binding affinity vs. cellular luciferase reporter assays) .
- Perform meta-analyses of published data to identify confounding variables (e.g., fluorophenyl group orientation impacting target interactions) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases from ). Focus on the fluorophenyl and chromen moieties as pharmacophores .
- QSAR models : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on logP and bioavailability .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma), and how can they be addressed?
- Methodological Answer : Matrix interference and low sensitivity are common. Develop a UPLC-MS/MS method:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
